Loss of Cytotoxicity Relative to Kadcoccine Acids B and H (Compounds 2 and 8)
In a head-to-head screen of all 14 kadcoccine acids against six human tumor cell lines, kadcoccine acid M (13) showed no inhibitory activity, whereas kadcoccine acid B (2) and kadcoccine acid H (8) displayed weak but quantifiable cytotoxicity. The inactivity of compound 13 defines a critical structure–activity boundary within the series [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Kadcoccine acid M (13): IC50 > 40 µM against all six cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480, HeLa); no inhibition observed at highest concentration tested. |
| Comparator Or Baseline | Kadcoccine acid B (2): IC50 = 3.11 µM (HL-60) to 7.77 µM (HeLa). Kadcoccine acid H (8): IC50 = 10.40 µM (SMMC-7721) to >40 µM (A-549). |
| Quantified Difference | ΔIC50 > 12.9-fold (compound 2 vs 13 at HL-60); compound 13 is functionally inactive relative to the active congeners. |
| Conditions | MTS viability assay; six human cell lines: HL-60 (leukemia), SMMC-7721 (hepatocellular), A-549 (lung), MCF-7 (breast), SW-480 (colon), HeLa (cervical); 48 h exposure; data reported as IC50 in µM [1]. |
Why This Matters
For researchers needing a non-cytotoxic triterpenoid standard or a negative control in cytotoxicity screening, kadcoccine acid M is explicitly differentiated from the active members of its own co-isolate series.
- [1] Hu, Z.-X. et al. J. Nat. Prod. 2016, 79 (10), 2590–2598. Table 4 – Cytotoxicity data for compounds 1–14. View Source
